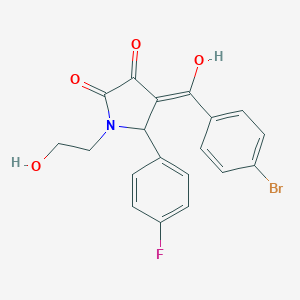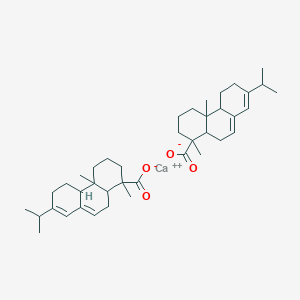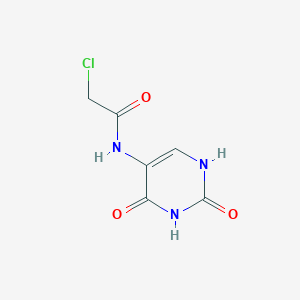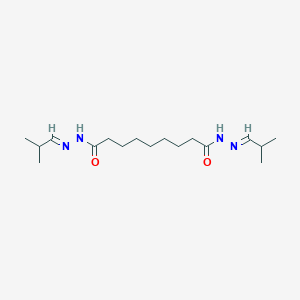
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to a class of compounds called hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of cancer research. BB-94 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. This compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in cell migration and invasion. By inhibiting the activity of MMPs, BB-94 can prevent cancer cells from invading surrounding tissues and forming metastases.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, BB-94 has also been shown to inhibit the activity of other enzymes, such as cathepsins and serine proteases. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for MMPs. This compound has been shown to have a high degree of selectivity for MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one of the main limitations of using BB-94 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of BB-94. Another potential direction is the study of the role of MMPs in various disease processes, such as cancer and inflammatory diseases. Finally, the use of BB-94 in combination with other drugs or therapies may also be an area of future research.
Synthesemethoden
The synthesis of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with ethylene glycol to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The overall yield of this synthesis method is around 40%.
Eigenschaften
Molekularformel |
C19H15BrFNO4 |
|---|---|
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
InChI-Schlüssel |
YGODQFLQBCBLQE-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)





![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
